molecular formula C12H9ClF3N3O3 B14801434 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione

1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione

Cat. No.: B14801434
M. Wt: 335.66 g/mol
InChI Key: HXDAXUIQFVRGRG-UHFFFAOYSA-N
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Description

1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrrole ring with hydroxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the construction of the pyrrole ring. Key steps may include halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.

Scientific Research Applications

1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-methyl-1H-pyrrole-2,5-dione: Lacks the hydroxymethyl group.

    1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-1H-pyrrole-2,5-dione: Lacks the methyl group on the pyrrole ring.

Uniqueness

The presence of both hydroxymethyl and methyl groups on the pyrrole ring, along with the chlorine and trifluoromethyl substitutions on the pyridine ring, makes 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione unique

Properties

Molecular Formula

C12H9ClF3N3O3

Molecular Weight

335.66 g/mol

IUPAC Name

1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(hydroxymethyl)-4-methylpyrrole-2,5-dione

InChI

InChI=1S/C12H9ClF3N3O3/c1-5-6(4-20)11(22)19(10(5)21)18-8-3-2-7(9(13)17-8)12(14,15)16/h2-3,20H,4H2,1H3,(H,17,18)

InChI Key

HXDAXUIQFVRGRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)CO

Origin of Product

United States

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